molecular formula C12H9N3O B3287953 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one CAS No. 849199-59-3

5-phenylimidazo[1,5-a]pyrazin-8(7H)-one

Cat. No. B3287953
CAS RN: 849199-59-3
M. Wt: 211.22 g/mol
InChI Key: KQYZDNQSWGIAAQ-UHFFFAOYSA-N
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Description

“5-phenylimidazo[1,5-a]pyrazin-8(7H)-one” is a compound that falls under the category of imidazo pyrazines . Imidazo pyrazines are known to act as versatile scaffolds in organic synthesis and drug development . They have been recognized for their reactivity and multifarious biological activity .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Chemical Properties and Structural Analysis : 5-phenylimidazo[1,5-a]pyrazin-8(7H)-one and its derivatives have been studied for their structural properties using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR. These compounds exhibit planar ring structures and show characteristics of zwitter-ionic resonance structures, enhancing their aromaticity (Nakai et al., 2003).

  • Photosensitized Chemiluminescence : Research has explored the photosensitized chemiluminescence of these compounds, especially in the presence of Rose Bengal. This involves studying the light emissions generated by the reaction, contributing to understanding their photophysical properties (Yasuta et al., 1999).

Chemiluminescence and Enhanced Light-Emitting Efficiency

  • Enhanced Chemiluminescence : The synthesis and investigation of cyclodextrin-bound this compound compounds have shown remarkable light-emitting efficiency in aqueous solutions. This research is crucial for developing efficient light-producing chromophores (Teranishi et al., 1998).

  • Substituent Effects on Chemiluminescence : Studies have shown that electron-donating substituents in these compounds significantly affect the efficiency of light emission, particularly under neutral conditions. This research helps in understanding the relationship between chemical structure and chemiluminescence properties (Teranishi et al., 1999).

Applications in Drug Synthesis and Antitumor Activity

  • Synthesis of Antitumor Compounds : The synthesis of novel benzimidazoles and pyrazinobenzimidazoles, closely related to this compound, has been investigated for their potential in antitumor applications. These compounds have shown cytotoxic effects against various cancer cell lines (Mohamed et al., 2017).

  • Development of Anti-Proliferative Agents : Research into glycosylhydrazinyl-pyrazolo[1,5-c]pyrimidines and pyrazolo[1,5-c]triazolo[4,3-a]pyrimidines, structurally similar to this compound, has shown promising results as anti-proliferative agents against breast cancer cells (Atta et al., 2019).

Metal-Ion Complexation and Sensing Applications

  • Metal-Ion Sensing : The complexation of imidazo[1,2-a]pyrazin-3(7H)-one derivatives with metal ions alters their spectroscopic properties, indicating potential applications as colorimetric and fluorometric sensors for metal ions in aprotic solutions (Hirano et al., 2010).

Future Directions

Imidazo pyrazines, including “5-phenylimidazo[1,5-a]pyrazin-8(7H)-one”, have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging . This suggests that “this compound” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name

5-phenyl-7H-imidazo[1,5-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-6-13-8-15(11)10(7-14-12)9-4-2-1-3-5-9/h1-8H,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYZDNQSWGIAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=O)C3=CN=CN23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60833932
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849199-59-3
Record name 5-Phenylimidazo[1,5-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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